molecular formula C16H14Br4N2O4S2 B12189920 1,4-Bis(2,4-dibromobenzenesulfonyl)piperazine

1,4-Bis(2,4-dibromobenzenesulfonyl)piperazine

Cat. No.: B12189920
M. Wt: 682.0 g/mol
InChI Key: NCMSWTSMJDNJNG-UHFFFAOYSA-N
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Description

1,4-Bis(2,4-dibromobenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 2,4-dibromobenzenesulfonyl groups attached to a piperazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,4-dibromobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,4-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,4-dibromobenzenesulfonyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the 2,4-dibromobenzenesulfonyl groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonyl groups can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

1,4-Bis(2,4-dibromobenzenesulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,4-dibromobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The bromine atoms can also participate in halogen bonding, further enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-nitrosophenyl)piperazine: This compound has nitroso groups instead of dibromobenzenesulfonyl groups.

    1,4-Bis(acryloyl)piperazine: This compound has acryloyl groups attached to the piperazine ring.

    1,4-Bis(trimethylsilyl)piperazine: This compound has trimethylsilyl groups attached to the piperazine ring.

Uniqueness

1,4-Bis(2,4-dibromobenzenesulfonyl)piperazine is unique due to the presence of both bromine and sulfonyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H14Br4N2O4S2

Molecular Weight

682.0 g/mol

IUPAC Name

1,4-bis[(2,4-dibromophenyl)sulfonyl]piperazine

InChI

InChI=1S/C16H14Br4N2O4S2/c17-11-1-3-15(13(19)9-11)27(23,24)21-5-7-22(8-6-21)28(25,26)16-4-2-12(18)10-14(16)20/h1-4,9-10H,5-8H2

InChI Key

NCMSWTSMJDNJNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br)S(=O)(=O)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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